molecular formula C15H15BrO4S B8535349 5-Bromo-4'-(ethylsulfonyl)-2'-methoxy-[1,1'-biphenyl]-2-ol

5-Bromo-4'-(ethylsulfonyl)-2'-methoxy-[1,1'-biphenyl]-2-ol

Cat. No.: B8535349
M. Wt: 371.2 g/mol
InChI Key: NHXFPOPJSLSNFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-4'-(ethylsulfonyl)-2'-methoxy-[1,1'-biphenyl]-2-ol is a useful research compound. Its molecular formula is C15H15BrO4S and its molecular weight is 371.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H15BrO4S

Molecular Weight

371.2 g/mol

IUPAC Name

4-bromo-2-(4-ethylsulfonyl-2-methoxyphenyl)phenol

InChI

InChI=1S/C15H15BrO4S/c1-3-21(18,19)11-5-6-12(15(9-11)20-2)13-8-10(16)4-7-14(13)17/h4-9,17H,3H2,1-2H3

InChI Key

NHXFPOPJSLSNFF-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=CC(=C(C=C1)C2=C(C=CC(=C2)Br)O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 2-(4-(ethylsulfonyl)-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Preparation 21, 600 mg, 1.84 mmol) in dioxane (30 mL) and water (10 mL) were added 4-bromo-2-iodophenol (604 mg, 2.02 mmol), sodium carbonate (488 mg, 4.6 mmol) and tetrakis(triphenylphosphine)palladium(0) (106 mg, 0.092 mmol). The reaction was stirred at reflux for 18 hours. The reaction was allowed to cool temperature and then filtered through celite. The filtrate was reduced to dryness and then purified by silica gel column chromatography eluting with cyclohexane:EtOAc 1:1 followed by a second silica gel column chromatography eluting with CH2Cl2:MeOH 98:2 to give the title compound as pale yellow solid in 44% yield, 301 mg.
Quantity
604 mg
Type
reactant
Reaction Step One
Quantity
488 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
106 mg
Type
catalyst
Reaction Step One
Yield
44%

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